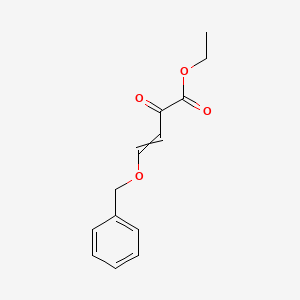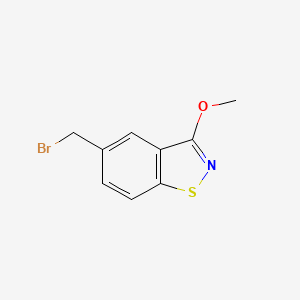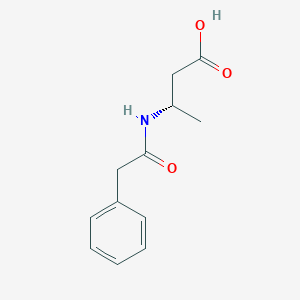
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a bromine atom, three chlorine atoms, and two methyl groups attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound. For instance, starting with 3,3-dimethylhexanal, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid.
Reduction: 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated aldehydes and their reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
4-Chloro-6,6,6-trichloro-3,3-dimethylhexanal: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-6,6,6-trichloro-3,3-dimethylhexanal is unique due to the specific combination of halogen atoms and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
65604-63-9 |
|---|---|
Fórmula molecular |
C8H12BrCl3O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-bromo-6,6,6-trichloro-3,3-dimethylhexanal |
InChI |
InChI=1S/C8H12BrCl3O/c1-7(2,3-4-13)6(9)5-8(10,11)12/h4,6H,3,5H2,1-2H3 |
Clave InChI |
ATEDDMHYNYYSIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC=O)C(CC(Cl)(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


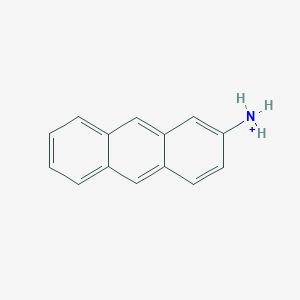
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

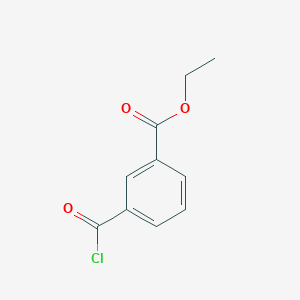

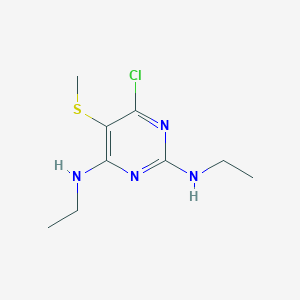


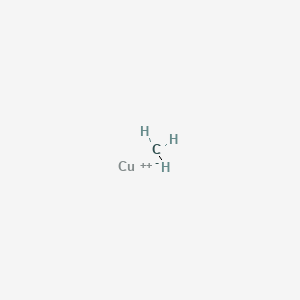
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
